4-Phenylcyclohexene
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenylcyclohexene and related compounds involves various chemical methods and strategies. For instance, organosilicon compounds, such as 4-Silacyclohexan-1-ones, have been synthesized as versatile Si- and C-functional building blocks for further chemical synthesis, demonstrating the diversity of approaches in creating cyclohexene derivatives (Fischer, Burschka, & Tacke, 2014). Another method involves the electrochemical and spectroscopic study of cyclohexa-3,5-dien-1(2H)-one derivatives, highlighting the electroreduction processes and the importance of electronic structures in synthesis (Çakir, Biçer, Odabaşoǧlu, & Albayrak, 2005).
Molecular Structure Analysis
The molecular structure of 4-Phenylcyclohexene and its derivatives plays a critical role in their chemical behavior and properties. X-ray diffraction and NMR spectroscopic studies are commonly employed to characterize these compounds. For example, compounds with silacyclohexane structures have been thoroughly characterized, providing insights into their molecular frameworks and potential for synthesis applications (Fischer, Burschka, & Tacke, 2014).
Chemical Reactions and Properties
4-Phenylcyclohexene undergoes a variety of chemical reactions, reflecting its versatile chemical properties. The study of its electrochemical behaviors, such as electroreduction mechanisms, reveals the compound's reactivity and potential for creating novel chemical entities (Çakir, Biçer, Odabaşoǧlu, & Albayrak, 2005). Additionally, the synthesis of poly(alkyl-substituted p-phenylene ethynylene)s demonstrates the compound's utility in polymer chemistry and material science (Huang, Gao, Kwei, & Okamoto, 2001).
Physical Properties Analysis
The physical properties of 4-Phenylcyclohexene, such as solubility, melting point, and boiling point, are crucial for its application in various chemical processes. Studies focusing on related cyclohexene derivatives provide valuable data on these properties, facilitating the development of new materials and chemical processes.
Chemical Properties Analysis
The chemical properties of 4-Phenylcyclohexene, including reactivity with other chemical entities, potential for polymerization, and participation in various organic reactions, are of significant interest. Research on organosilicon building blocks and their reactivity exemplifies the compound's utility in synthetic chemistry and material development (Fischer, Burschka, & Tacke, 2014).
Scientific Research Applications
Chemistry and Photochemistry
4-Phenylcyclohexene and related compounds have been extensively studied in the field of chemistry, especially concerning their photochemical properties. Billone et al. (2011) explored the photochemistry of germacyclopentenes, providing insights into the reactivity of the parent germylene in solution. Their research demonstrated the complex photochemical reactions of these compounds, suggesting potential applications in photovoltaic materials or photoresponsive systems (Billone et al., 2011).
Catalysis and Polymerization
Research by Neary and Kennemur (2016) on the polymerization of 4-phenylcyclopentene revealed the formation of precision ethylene-styrene copolymers with high styrene content. Their findings are significant for developing specialty materials or composites, particularly in applications requiring lower softening temperatures (Neary & Kennemur, 2016).
Synthesis and Antimicrobial Applications
Sayed et al. (2010) conducted research on thiazolidin-4-one derivatives, including the synthesis of 3-phenyl-cyclohexane(1'-2)thiazolidin-4-one. These compounds showed potential as antimicrobial agents, hinting at possible uses in developing new antimicrobial drugs or treatments (Sayed, Morsy, & Kotb, 2010).
Photopolymerization and 3D Printing
Chen et al. (2021) investigated the use of dyes centered on 2,5-diethylene-cyclopentane-1-one for photoinitiating systems in photopolymerization processes. Their research has implications for 3D printing technologies, particularly in developing materials with reversible swelling and shape-memory effects (Chen et al., 2021).
Polymer Science and Material Properties
Research on polyurethanes synthesized from various isocyanates, as explored by Domańska et al. (2014), has revealed insights into the resistance of these materials to abrasive wear. This is particularly relevant for biomedical applications, where materials with high durability and low friction are essential (Domańska et al., 2014).
Molecular Structure and Analysis
Shainyan and Kleinpeter (2017) conducted studies on the molecular structure and conformational analysis of 1-phenyl-1-X-1-silacyclohexanes. Their research contributes to a deeper understanding of the molecular behavior of these compounds, which is crucial for designing more efficient materials and chemical processes (Shainyan & Kleinpeter, 2017).
Safety And Hazards
properties
IUPAC Name |
cyclohex-3-en-1-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWNUSFQVJNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047176 | |
Record name | 4-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexene | |
CAS RN |
4994-16-5 | |
Record name | 4-Phenylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4994-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.